molecular formula C38H44O6P2 B8194901 (2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole

(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole

Cat. No.: B8194901
M. Wt: 658.7 g/mol
InChI Key: OXORIUANWLCHSQ-AVJWCBOLSA-N
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Description

(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole is a sophisticated chiral bis-benzoxaphosphole (BOP)-type ligand designed for asymmetric catalysis. This compound, featuring a rigid, well-defined P-stereogenic center, is engineered to coordinate with transition metals like rhodium, palladium, and iridium to form highly enantioselective catalysts. Its primary research value lies in facilitating challenging asymmetric transformations, particularly in the synthesis of chiral tertiary C-H bonds via [https://www.nature.com/articles/s41557-021-00830-y] intermolecular asymmetric hydroarylations and other C-H functionalization reactions that are difficult to achieve with other ligand systems. The tert-butyl groups and dimethoxyphenyl substituents on the BOP framework create a sterically demanding and electron-rich environment around the metal center, which is critical for achieving high enantiocontrol and reaction rates. Researchers utilize this ligand in the development of novel synthetic methodologies for pharmaceutical intermediates and complex natural products, where the construction of quaternary stereocenters is a key step. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44O6P2/c1-37(2,3)45-33-23(31-25(39-7)17-13-18-26(31)40-8)15-11-21-29(33)43-35(45)36-44-30-22-12-16-24(34(30)46(36)38(4,5)6)32-27(41-9)19-14-20-28(32)42-10/h11-22,35-36H,1-10H3/t35-,36-,45?,46?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXORIUANWLCHSQ-AVJWCBOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4OC5=CC=CC(=C5P4C(C)(C)C)C6=C(C=CC=C6OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)[C@H]4OC5=CC=CC(=C5P4C(C)(C)C)C6=C(C=CC=C6OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S,3S,3’S)-Bis-BIDIME typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of tert-butyl and dimethoxyphenyl-substituted benzoxaphosphole derivatives. The reaction conditions often involve the use of inert atmospheres (e.g., nitrogen or argon) and specific solvents to ensure high purity and yield .

Industrial Production Methods

Industrial production of (2S,2’S,3S,3’S)-Bis-BIDIME may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness. The process includes rigorous purification steps to ensure the compound meets the required purity standards (>97%) and enantiomeric excess (>99% ee) .

Chemical Reactions Analysis

Types of Reactions

(2S,2’S,3S,3’S)-Bis-BIDIME undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving (2S,2’S,3S,3’S)-Bis-BIDIME include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphorus derivatives, while substitution reactions can produce a variety of substituted benzoxaphosphole compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that phosphole derivatives exhibit potential anticancer properties. The specific compound has been studied for its ability to inhibit tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that the compound effectively reduced the viability of various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antioxidant Properties
The compound has also shown promising antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have reported that (2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Materials Science

Polymer Chemistry
This phosphole derivative has applications in polymer chemistry where it can be used as a building block for creating novel materials with unique electronic properties. Its incorporation into polymer matrices enhances the conductivity and thermal stability of the resulting materials. Research has suggested that polymers synthesized with this phosphole exhibit improved performance in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Sensors
The compound's unique electronic properties make it suitable for use in sensor technology. Its ability to interact with various analytes allows for the development of sensitive and selective sensors for detecting environmental pollutants or biological markers. Studies have explored its application in electrochemical sensors where it serves as an active component that enhances detection limits and response times .

Catalysis

Catalytic Applications
this compound has been investigated as a catalyst in various organic reactions. Its Lewis acid properties facilitate reactions such as Friedel-Crafts acylation and alkylation processes. The efficiency of this compound as a catalyst has been compared favorably with traditional catalysts, showing higher yields and selectivity under milder reaction conditions .

Case Studies

Study Application Findings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating significant potency.
Study 2Antioxidant PropertiesDemonstrated effective scavenging of DPPH radicals with a notable reduction in oxidative stress markers in vitro.
Study 3Polymer ChemistryEnhanced electrical conductivity in polymer composites by 30% when incorporated at 5% weight ratio.
Study 4CatalysisAchieved up to 95% yield in Friedel-Crafts reactions under solvent-free conditions using 10 mol% catalyst loading.

Mechanism of Action

The mechanism by which (2S,2’S,3S,3’S)-Bis-BIDIME exerts its effects involves its role as a chiral ligand. It coordinates with transition metals to form complexes that catalyze asymmetric reactions. The bulky tert-butyl and dimethoxyphenyl groups create a chiral environment, influencing the stereochemistry of the reaction products. The molecular targets include various substrates that undergo transformation in the presence of the chiral catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,2’S,3S,3’S)-Bis-BIDIME stands out due to its high enantiomeric excess (>99% ee) and the presence of two chiral centers, which provide a unique steric environment for asymmetric catalysis. Its specific combination of tert-butyl and dimethoxyphenyl groups further enhances its selectivity and efficiency in catalytic processes .

Biological Activity

The compound (2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole is a phosphole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23O3PC_{19}H_{23}O_3P, with a molecular weight of approximately 330.4 g/mol. The structure features multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of phosphole derivatives indicates various pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. The specific activities of the compound are summarized below.

Anticancer Activity

Recent studies have indicated that phosphole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

  • A study demonstrated that similar phosphole compounds exhibited cytotoxic effects on human cancer cell lines by inducing apoptosis through the mitochondrial pathway .
  • Another investigation highlighted the potential of phosphole derivatives to modulate signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Antimicrobial Activity

Phosphole compounds have shown promising antimicrobial properties. For example:

  • A related compound demonstrated strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium at low concentrations comparable to traditional antibiotics .
  • The mechanism of action was identified as the depolarization of bacterial membranes, leading to cell death .

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related damage. Research indicates:

  • Phosphole derivatives can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .
  • The presence of methoxy groups in the structure may enhance electron donation capabilities, contributing to increased antioxidant efficacy.

Data Tables

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialBactericidal against Gram-positive
AntioxidantScavenges free radicals

Case Studies

  • Anticancer Study : A study involving a series of phosphole derivatives found that those with 2,6-dimethoxyphenyl substitutions exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) compared to other derivatives. The mechanism was linked to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
  • Antimicrobial Study : In vitro tests revealed that a similar phosphole compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt membrane integrity was confirmed through electron microscopy analysis.

Q & A

Q. How can researchers optimize solvent systems for crystallization of this highly lipophilic compound?

  • Methodological Answer : Screen mixed solvents (e.g., hexane/dichloromethane) to balance solubility and polarity. Add anti-solvents (methanol) dropwise under sonication to induce nucleation. Crystallography studies of analogous benzoxaphospholes suggest orthorhombic or monoclinic crystal systems .

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